molecular formula C3H3Br2F3 B1425102 2,3-Dibromo-1,1,2-trifluoropropane CAS No. 1309602-74-1

2,3-Dibromo-1,1,2-trifluoropropane

Cat. No.: B1425102
CAS No.: 1309602-74-1
M. Wt: 255.86 g/mol
InChI Key: DWRCNDATSLAZLA-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,1,2-trifluoropropane is an organobromine compound with the molecular formula C₃H₃Br₂F₃ It is a colorless liquid with a high density and a relatively low boiling point

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromo-1,1,2-trifluoropropane can be synthesized through the bromination of 1,1,2-trifluoropropene. The reaction typically involves the addition of bromine to 1,1,2-trifluoropropene under controlled temperature conditions, usually between 20°C and 100°C. The reaction is often carried out in the presence of a catalyst and under illumination to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-1,1,2-trifluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with hydroxide ions can yield 2,3-dihydroxy-1,1,2-trifluoropropane .

Scientific Research Applications

2,3-Dibromo-1,1,2-trifluoropropane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of fluorinated organic compounds and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2,3-Dibromo-1,1,2-trifluoropropane involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic reactions, while the fluorine atoms contribute to the compound’s high electronegativity and reactivity. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s overall reactivity and behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties. Its high electronegativity and reactivity make it a valuable intermediate in the synthesis of complex organic molecules and materials .

Properties

IUPAC Name

2,3-dibromo-1,1,2-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br2F3/c4-1-3(5,8)2(6)7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRCNDATSLAZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901022664
Record name 2,3-Dibromo-1,1,2-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309602-74-1
Record name 2,3-Dibromo-1,1,2-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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